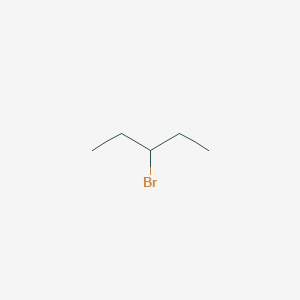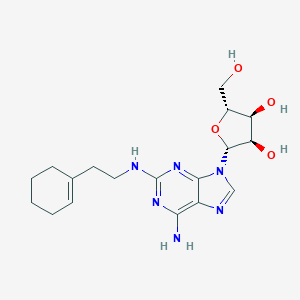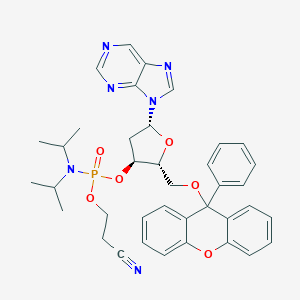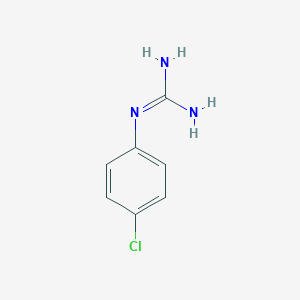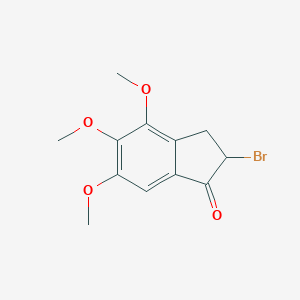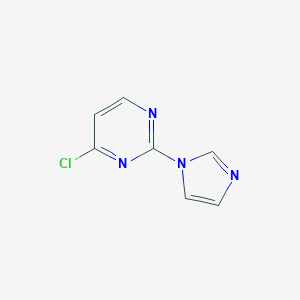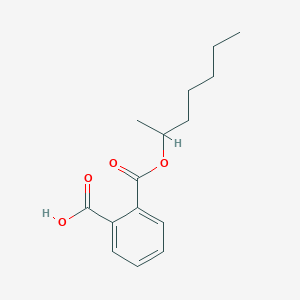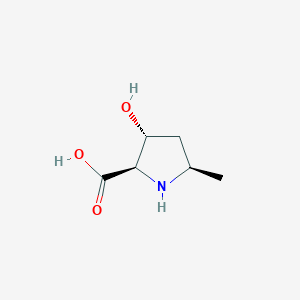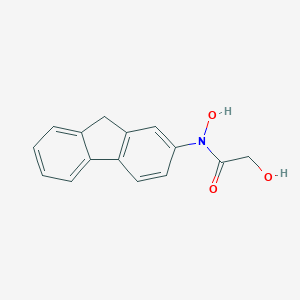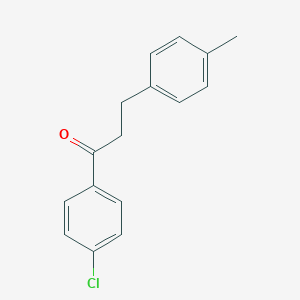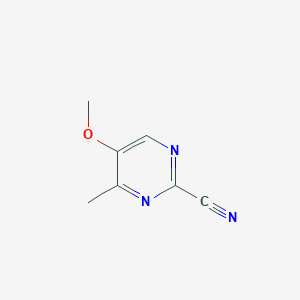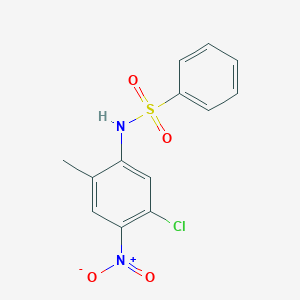
N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves chemical reactions that result in the formation of the target compound. For example, a novel route for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed, which shows chemoselective and functional group compatibility, employing metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide (Yu et al., 2022).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be determined through methods like X-ray crystallography. The molecular docking and crystal structure analyses provide insights into the compound's spatial arrangement and potential interactions with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, their synthesis often involves interactions with chlorosulfonic acid, showcasing their reactivity and the potential for creating diverse chemical structures with specific functional groups (Rublova et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
A series of novel benzensulfonamides, including compounds structurally related to N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promise in vitro, indicating their potential as leads for the development of new antimicrobial agents (Zareef et al., 2007).
Carbonic Anhydrase Inhibition
Research into chlorinated pyrrolidinone-bearing benzenesulfonamides has demonstrated their efficacy as inhibitors of human carbonic anhydrases, enzymes involved in various physiological and pathological processes. These inhibitors have shown high affinity and selectivity, particularly against cancer-related isoforms, highlighting their potential in cancer therapy (Balandis et al., 2020).
Antitumor Activity
Novel sulfonamide derivatives have been synthesized and tested for their in vitro antitumor activity. Certain compounds exhibited significant activity against various cancer cell lines, suggesting their utility in cancer treatment. The structure-activity relationships of these compounds provide insights into their mechanism of action and potential therapeutic applications (Sławiński & Brzozowski, 2006).
QSAR and Molecular Modeling Studies
Quantitative structure-activity relationship (QSAR) studies and molecular modeling have been applied to N-acylbenzenesulfonamides to understand their anticancer activity better. These studies help identify the molecular features responsible for their activity, guiding the design of more effective anticancer agents (Żołnowska et al., 2015).
Enhanced Peroxidase Activity
A microwave-assisted synthetic approach has developed N-(2-nitrophenyl)benzenesulfonamides, showing enhanced peroxidase activity in response to excess cadmium. This property is significant for developing strategies to mitigate heavy metal stress in biological systems (Huang et al., 2019).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-7-13(16(17)18)11(14)8-12(9)15-21(19,20)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWHGYXVBWBFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide | |
CAS RN |
118233-09-3 |
Source


|
| Record name | N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

